molecular formula C11H10Cl2N4OS B3036947 5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400087-09-4

5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B3036947
CAS RN: 400087-09-4
M. Wt: 317.2 g/mol
InChI Key: QDDRWFQSIHSGJK-UHFFFAOYSA-N
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Description

The closest compounds I found are 3-(2,4-DICHLORO-5-METHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE and 2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone . Both of these compounds contain a 2,4-dichloro-5-methoxyphenyl moiety, similar to the compound you’re interested in .


Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazolinone core with various substitutions . The exact structure of your compound would depend on the position and nature of the allylsulfanyl and tetraazole groups.

Scientific Research Applications

Crystal Structure and Docking Studies

Tetrazole derivatives, closely related to the compound , have been studied for their crystal structures and molecular docking. These studies provide insights into the orientation and interactions of these molecules within the active site of certain enzymes, such as cyclooxygenase-2, and their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial and Antitumor Activities

Research has focused on the synthesis of 1,2,4-triazole derivatives, which include compounds with structural similarities to 5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetrazole. These derivatives have shown significant antimicrobial and antitumor activities. Such compounds have been synthesized and tested against various microbial strains and cancer cell lines (Bektaş et al., 2007).

Physicochemical Properties and Biological Activity

Studies on related 1,2,4-triazole compounds have explored their physicochemical properties and potential pharmacological activities. These compounds have demonstrated a range of activities, including antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

Corrosion Inhibition

Some 1,2,4-triazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly in acidic environments. These studies are essential for understanding the application of such compounds in industrial and engineering contexts (Bentiss et al., 2009).

Synthesis and Pharmacological Evaluation

Research into the synthesis of novel 1,2,4-triazole derivatives, which are structurally related to the compound of interest, has also been conducted. These studies aim to develop new drugs with lower toxicity and higher efficiency for various therapeutic applications (Iradyan et al., 2014).

Antiproliferative Agents

Novel hybrid molecules based on disulfides and 1,2,4-triazole have been synthesized and shown to have antiproliferative activity against various cancer cells. This research is significant for the development of new cancer therapies (Li et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems or used in a chemical process. Without this information, it’s challenging to speculate on the mechanism of action .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. This could involve further studies to understand its reactivity, mechanism of action, or potential uses .

properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-enylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDRWFQSIHSGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC=C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
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5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
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5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
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5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 5
5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 6
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5-(allylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

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